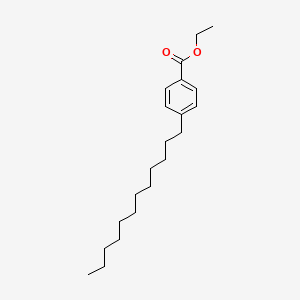
2,4-Dibromo-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-N,N-diethylaniline is an organic compound that belongs to the class of arylamines It is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions, and a diethylamino group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-diethylaniline typically involves the bromination of N,N-diethylaniline. The reaction is carried out by treating N,N-diethylaniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N,N-diethylaniline is fed into a reactor along with bromine. The reaction mixture is then subjected to controlled conditions to achieve the desired product. The product is subsequently purified using techniques such as distillation or recrystallization to obtain high purity this compound.
化学反应分析
Types of Reactions
2,4-Dibromo-N,N-diethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiophenols, and alkoxybenzenes.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include aniline derivatives with reduced bromine content.
科学研究应用
2,4-Dibromo-N,N-diethylaniline has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2,4-Dibromo-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the diethylamino group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
N,N-Diethylaniline: Lacks the bromine atoms and has different reactivity and applications.
2,4-Dibromoaniline: Similar structure but lacks the diethylamino group, leading to different chemical properties and applications.
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Uniqueness
2,4-Dibromo-N,N-diethylaniline is unique due to the presence of both bromine atoms and the diethylamino group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
81090-52-0 |
|---|---|
分子式 |
C10H13Br2N |
分子量 |
307.02 g/mol |
IUPAC 名称 |
2,4-dibromo-N,N-diethylaniline |
InChI |
InChI=1S/C10H13Br2N/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI 键 |
GURBXBQZMZFXCD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


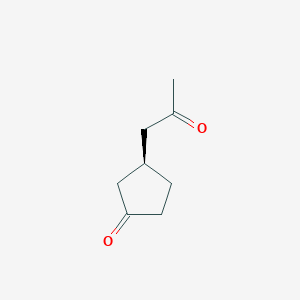
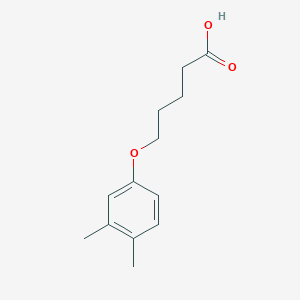

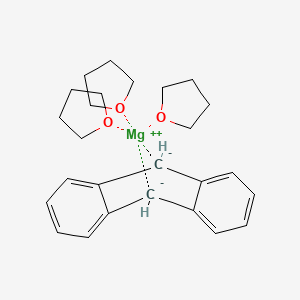
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
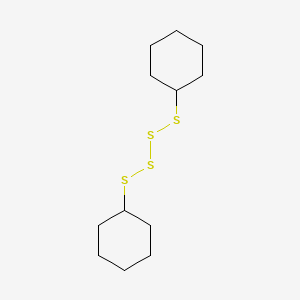
![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)

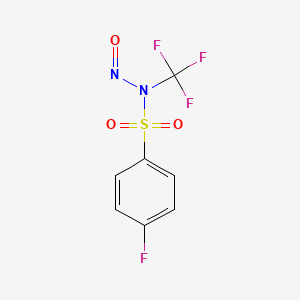


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)

